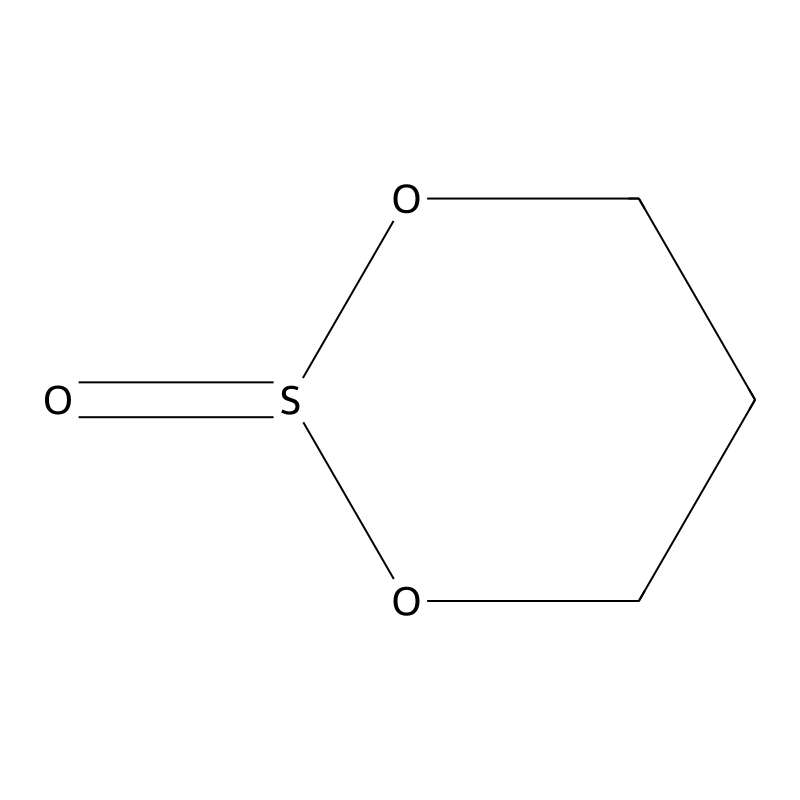1,3,2-Dioxathiane 2-oxide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential Use in Lithium Ion Batteries
,3,2-Dioxathiane 2-oxide, also known as trimethylene sulfite or 1,3-propylene sulfite, is being explored for its potential application as a high-temperature additive for electrolytes in lithium-ion batteries [1]. Research suggests that it can improve the decomposition resistance of the electrolyte [1]. This is crucial for the development of lithium-ion batteries that can function efficiently at higher temperatures. Improved thermal stability of the electrolyte can lead to longer battery life and enhanced safety.
Here are some sources for further reading:
1,3,2-Dioxathiane 2-oxide, with the molecular formula C₃H₆O₃S and a molecular weight of 110.14 g/mol, is a cyclic sulfoxide that features a five-membered ring containing both sulfur and oxygen atoms. Its structure consists of three carbon atoms, one sulfur atom, and three oxygen atoms, making it a unique member of the dioxathiane family. The compound is also known by other names such as 1,3-dioxathiolane 2-oxide and cyclic ethylene sulfite, reflecting its structural characteristics and functional groups .
- Oxidation: The compound can be oxidized to form cyclic sulfates when treated with oxidizing agents such as peracids or hydrogen peroxide.
- Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where nucleophiles attack the electrophilic sulfur atom.
- Hydrolysis: In the presence of water, it can hydrolyze to yield corresponding alcohols and sulfonic acids .
1,3,2-Dioxathiane 2-oxide can be synthesized through several methods:
- From Diols: A common synthetic route involves the reaction of a diol with thionyl chloride to form a cyclic sulfite, which is subsequently oxidized to yield the dioxathiane compound .
- Using Sulfur Dioxide: Another method includes treating ethylene glycol with sulfur dioxide under controlled conditions to form the cyclic structure .
These methods highlight its accessibility in laboratory settings for further research and application.
The applications of 1,3,2-dioxathiane 2-oxide span various fields:
- Organic Synthesis: It serves as an important intermediate in organic synthesis reactions.
- Electrolyte Additive: Recent studies have evaluated its use as an electrolyte additive in potassium metal cells, enhancing their performance .
- Chemical Reagent: Its reactivity allows it to function as a reagent in various organic transformations.
Interaction studies involving 1,3,2-dioxathiane 2-oxide primarily focus on its reactivity with various nucleophiles and electrophiles. Its ability to form stable complexes with metals and other organic compounds has been explored. Additionally, safety data indicate that it can cause skin irritation or allergic reactions upon contact . Thus, handling precautions are necessary during experimentation.
Several compounds share structural similarities with 1,3,2-dioxathiane 2-oxide. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,3-Dioxolane | Cyclic ether | Lacks sulfur; primarily used as a solvent |
| 1,3-Dioxathiolane | Cyclic sulfoxide | Contains additional sulfur; used in similar applications |
| Ethylene Sulfite | Cyclic sulfite | Less stable; simpler structure without dioxathiolane features |
The uniqueness of 1,3,2-dioxathiane 2-oxide lies in its balance of sulfur and oxygen within a cyclic framework, which imparts distinct chemical properties compared to its analogs.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








